molecular formula C₁₂H₁₃N ∙ CH₃SO₃H B001251 Rasagiline mesylate CAS No. 161735-79-1

Rasagiline mesylate

Katalognummer B001251
CAS-Nummer: 161735-79-1
Molekulargewicht: 267.35 g/mol
InChI-Schlüssel: JDBJJCWRXSVHOQ-UTONKHPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Rasagiline mesylate's synthesis involves complex chemical processes that highlight the innovation in pharmaceutical manufacturing. While specific synthesis pathways are proprietary or detailed in specialized chemistry literature, the general approach to synthesizing such compounds involves multiple steps of chemical reactions, often starting from simpler aromatic compounds or amino acids, leading to the selective and irreversible inhibition of monoamine oxidase-B (MAO-B) (McCormack, 2014).

Wissenschaftliche Forschungsanwendungen

Safety And Hazards

Rasagiline may cause serious side effects. Call your doctor at once if you have: severe headache, blurred vision, pounding in your neck or ears; extreme drowsiness or falling asleep suddenly, even after feeling alert; unusual changes in mood or behavior; hallucinations; a light-headed feeling, like you might pass out; or worsening symptoms of Parkinson’s disease (especially uncontrolled muscle movements) .

Zukünftige Richtungen

Rasagiline mesylate is currently approved as initial monotherapy or adjunct therapy to levodopa for treatment of signs and symptoms of idiopathic Parkinson’s disease in the United States and Europe . The oral dose of RM is 1 mg per day . The future directions of Rasagiline mesylate are still under research and development .

Eigenschaften

IUPAC Name

methanesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047848
Record name Rasagiline mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rasagiline mesylate

CAS RN

161735-79-1
Record name Rasagiline mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161735791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rasagiline mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PROPARGYL-1(R)-AMINOINDAN-MESYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RASAGILINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8C2JI290
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rasagiline mesylate
Reactant of Route 2
Reactant of Route 2
Rasagiline mesylate
Reactant of Route 3
Reactant of Route 3
Rasagiline mesylate
Reactant of Route 4
Reactant of Route 4
Rasagiline mesylate
Reactant of Route 5
Reactant of Route 5
Rasagiline mesylate
Reactant of Route 6
Reactant of Route 6
Rasagiline mesylate

Citations

For This Compound
1,270
Citations
N Genina, EM Janßen, A Breitenbach… - European Journal of …, 2013 - Elsevier
The main goal of the present study was to evaluate applicability of the different model substrates, namely orodispersible films (ODFs), porous copy paper sheets, and water …
Number of citations: 142 www.sciencedirect.com
JM Rabey, I Sagi, M Huberman… - Clinical …, 2000 - journals.lww.com
Rasagiline mesylate (TVP-1012) is a potent, selective, non-reversible MAO-B inhibitor, without the tyramine-potentiating effect and with neuroprotective activities. The benefit of …
Number of citations: 216 journals.lww.com
PR Ravi, N Aditya, S Patil, L Cherian - Drug delivery, 2015 - Taylor & Francis
Intranasal thermosensitive gel for rasagiline mesylate (RM) was developed for effective treatment of Parkinson’s disease. Intranasal gels were prepared by combination of poloxamer …
Number of citations: 89 www.tandfonline.com
T Mueller - Expert opinion on drug metabolism & toxicology, 2014 - Taylor & Francis
… The formula of rasagiline mesylate is (C12H13N).CH4SO3. Its molecular mass is 267.34 (… Rasagiline mesylate, a new MAO-B inhibitor for the treatment of Parkinson’s disease: a double-…
Number of citations: 22 www.tandfonline.com
T de Sousa Fonseca, MR da Silva… - Applied Catalysis A …, 2015 - Elsevier
A straightforward chemoenzymatic synthesis of rasagiline mesylate has been developed. The key steps for the introduction of chirality involved kinetic enzymatic resolution with lipases …
Number of citations: 41 www.sciencedirect.com
P Patel, A Pol, D Kalaria, AA Date, Y Kalia… - European Journal of …, 2021 - Elsevier
… Rasagiline mesylate (RSM) is a selective and irreversible monoamine oxidase B inhibitor used for the treatment of Parkinson’s disease (PD). However, its unfavorable …
Number of citations: 14 www.sciencedirect.com
HN ElShagea, RR Makar, AH Salama, NA Elkasabgy… - Pharmaceutics, 2023 - mdpi.com
… In the present study, in situ-forming gels containing rasagiline mesylate-loaded transferosomes were successfully prepared for efficient intranasal delivery of the drug as a way to bypass …
Number of citations: 9 www.mdpi.com
V Kunasekaran, K Krishnamoorthy - Journal of Applied …, 2016 - japsonline.com
… The objective of this study was to prepare the Rasagiline mesylate loaded solid lipid nanoparticles using stearic acid, polyethylene-polypropylene glycol and polysorbate 80 and to …
Number of citations: 7 japsonline.com
R Pingili, S Vemulapalli, SS Mullapudi… - Drug Development …, 2016 - Taylor & Francis
… Rasagiline mesylate, quinidine and verapamil were obtained as gift samples from Orchid Health Care (Chennai, India) and Sipra Labs Ltd (Hyderabad, India), respectively. Ritonavir …
Number of citations: 37 www.tandfonline.com
M Fernández, E Barcia, A Fernández-Carballido… - International journal of …, 2012 - Elsevier
… controlled release system of rasagiline mesylate destined for parenteral administration. We have also studied the neuroprotective effects of rasagiline mesylate released from the …
Number of citations: 43 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.